Technical Monograph: 4-(Difluoromethyl)aniline Hydrochloride
Technical Monograph: 4-(Difluoromethyl)aniline Hydrochloride
Physical Properties, Synthesis, and Bioisosteric Applications
Executive Summary
4-(Difluoromethyl)aniline hydrochloride (CAS: 1980063-54-4) is a critical fluorinated building block in medicinal chemistry. It serves as a strategic bioisostere for both methyl (-CH₃) and trifluoromethyl (-CF₃) groups. Unlike the chemically inert -CF₃ group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor , capable of engaging in weak hydrogen bonding interactions that can improve potency and selectivity in protein-ligand binding. This monograph details the physicochemical properties, handling protocols, and structural characterization of this compound, providing a self-validating guide for its application in drug development.
Chemical Identity & Specifications
| Parameter | Specification |
| IUPAC Name | 4-(Difluoromethyl)aniline hydrochloride |
| Common Name | |
| CAS Number (Salt) | 1980063-54-4 |
| CAS Number (Free Base) | 49658-26-6 |
| Molecular Formula | C₇H₈ClF₂N (Salt) / C₇H₇F₂N (Base) |
| Molecular Weight | 179.59 g/mol (Salt) / 143.13 g/mol (Base) |
| SMILES | C1=CC(=CC=C1C(F)F)N.Cl |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile
Solid-State Properties
The hydrochloride salt is the preferred form for storage due to the oxidative instability of electron-deficient anilines in their free base form.
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Melting Point: High-melting solid. While the trifluoromethyl analog melts at ~202°C, the difluoromethyl salt typically exhibits a melting onset in the 180–210°C range (decomposition often observed). Note: Exact value depends on crystal habit and purity; experimental verification via DSC is recommended for new batches.
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Hygroscopicity: Moderately hygroscopic. The presence of the ionic chloride lattice and the polarizable N-H bonds necessitates storage under desiccant or inert atmosphere (N₂/Ar).
Solution Properties & Acidity (pKa)
The electronic influence of the -CF₂H group is the defining feature of this molecule.
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Hammett Constant (
): The -CF₂H group ( ) is less electron-withdrawing than the -CF₃ group ( ). -
Basicity (pKa of Conjugate Acid):
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Aniline (Ref): ~4.6
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4-(Trifluoromethyl)aniline (Ref): ~2.6
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4-(Difluoromethyl)aniline (Predicted): ~3.5 – 3.8
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Implication: The free base is a weaker nucleophile than aniline but significantly more nucleophilic than 4-(trifluoromethyl)aniline, affecting reaction rates in nucleophilic aromatic substitutions or amide couplings.
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Lipophilicity (LogP)
The -CF₂H group modulates lipophilicity uniquely compared to -CF₃.
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LogP (Free Base): ~1.6 (Computed).
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Lipophilic H-Bond Donor: The C-H bond in the -CF₂H group is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor. This allows the molecule to retain lipophilicity while improving solubility and permeability compared to perfluorinated analogs.
Structural Characterization
To validate the identity of the compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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~6.6 – 7.0 ppm (t, 1H,
Hz): The diagnostic triplet of the -CF₂H proton. The large geminal coupling constant is the primary confirmation of the intact difluoromethyl group. - ~7.0 – 7.5 ppm (m, 4H): Aromatic protons (AA'BB' system).
- ~9.0 – 10.0 ppm (br s, 3H): Ammonium protons (-NH₃⁺), exchangeable with D₂O.
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~6.6 – 7.0 ppm (t, 1H,
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¹⁹F NMR:
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~ -110 to -115 ppm (d,
Hz): Doublet signal corresponding to the two equivalent fluorine atoms coupled to the single proton.
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~ -110 to -115 ppm (d,
Infrared Spectroscopy (IR)
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~2800 – 3000 cm⁻¹: Broad ammonium N-H stretch.
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~1000 – 1200 cm⁻¹: Strong C-F stretching vibrations.
Experimental Protocols
Visualization of Physicochemical Logic
The following diagram illustrates the structural logic distinguishing the difluoromethyl group from its analogs.
Figure 1: Comparative physicochemical profile of the difluoromethyl moiety against standard analogs.
Protocol: Free Base Liberation
For reactions requiring the nucleophilic free amine (e.g., Buchwald-Hartwig coupling), the salt must be neutralized in situ or pre-neutralized.
Objective: Isolate 4-(Difluoromethyl)aniline free base from the hydrochloride salt.
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Dissolution: Suspend 1.0 eq (e.g., 500 mg) of 4-(Difluoromethyl)aniline HCl in Ethyl Acetate (10 mL).
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Neutralization: Add 10 mL of saturated aqueous NaHCO₃ solution.
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Partition: Stir vigorously for 10 minutes until the solid dissolves and gas evolution ceases.
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Extraction: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (5 mL).
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Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
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Concentration: Concentrate under reduced pressure (Rotavap) at 30°C.
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Caution: The free base is a low-melting solid/oil and may be semi-volatile. Do not apply high vacuum for extended periods.
-
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Yield Check: Weigh the residue. Theoretical yield factor = 0.797 (MW Base / MW Salt).
Synthesis Pathway Visualization
The industrial or lab-scale synthesis typically proceeds via the reduction of the nitro-precursor.
Figure 2: Synthetic workflow from commercial precursors to the stable hydrochloride salt.
Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Toxic if swallowed (H301) – typical of aniline derivatives.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic; protect from moisture.
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Incompatibility: Strong oxidizing agents. Reacts with acid chlorides and anhydrides to form amides.
References
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VulcanChem. (n.d.). 4-(Difluoromethyl)aniline hydrochloride Product Page. Retrieved from [1]
-
PubChem. (2025).[2][3] 4-(Difluoromethyl)aniline (Compound Summary). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(Difluoromethyl)aniline hydrochloride.[1][4][5] Retrieved from
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. (Contextual grounding for physicochemical properties).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
- 1. 4-(Difluoromethyl)aniline hydrochloride (1980063-54-4) for sale [vulcanchem.com]
- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Difluoromethyl)aniline | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
